![molecular formula C23H19ClN4O4 B2922688 N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923140-72-1](/img/no-structure.png)
N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Anticancer Applications
Several studies have synthesized and tested compounds related to N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide for anticancer activities. The design and synthesis of such compounds aim to discover new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, leading to compounds that show appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Research into compounds derived from related structures, such as visnagenone–ethylacetate and khellinone–ethylacetate, has led to the development of novel heterocyclic compounds. These compounds show promising anti-inflammatory and analgesic activities, with some demonstrating high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies have been conducted on related benzothiazolinone acetamide analogs, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide. These studies aim to analyze the photochemical and thermochemical properties of the compounds for potential applications in dye-sensitized solar cells (DSSCs), with findings suggesting good light harvesting efficiency and free energy of electron injection suitable for photovoltaic cells. Furthermore, these compounds display non-linear optical (NLO) activity, indicating potential applications in optical materials technology (Mary et al., 2020).
Antiproliferative Activity and Molecular Docking Study
The synthesis and study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have revealed marked inhibition against the proliferation of various human cancer cell lines, showcasing promising anticancer activity. Molecular docking studies have further indicated potential mechanisms of action, highlighting the compound's ability to bind effectively to target proteins (Huang et al., 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-chloroaniline with ethyl 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate" ], "Reaction": [ "Condensation of 4-chloroaniline with ethyl 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to yield N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Hydrolysis of the intermediate with a strong acid such as hydrochloric acid or sulfuric acid to remove the ethyl ester group and yield the corresponding carboxylic acid intermediate.", "Decarboxylation of the carboxylic acid intermediate with a decarboxylating agent such as triethylamine or copper powder to yield the final product N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS No. |
923140-72-1 |
Molecular Formula |
C23H19ClN4O4 |
Molecular Weight |
450.88 |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)21-19(3-2-12-25-21)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
AZDRLSBZTKMGNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


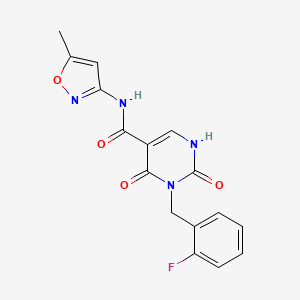
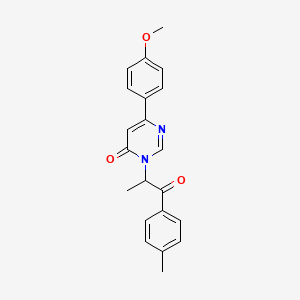
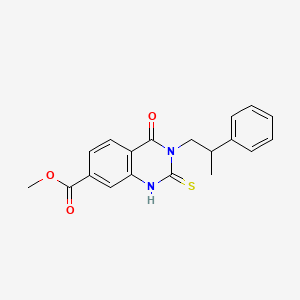
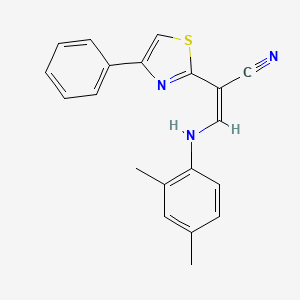
![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2922614.png)
![Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2922615.png)
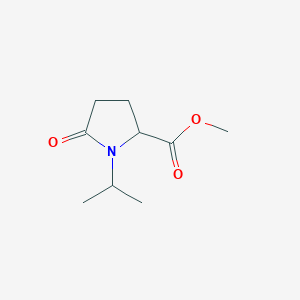
![1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2922618.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)
